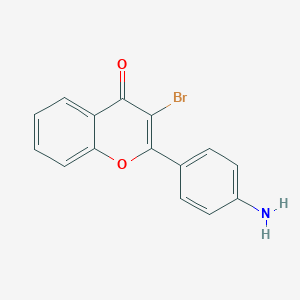

2-(4-Aminophenyl)-3-bromochromen-4-one

Descripción

Propiedades

IUPAC Name |

2-(4-aminophenyl)-3-bromochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-13-14(18)11-3-1-2-4-12(11)19-15(13)9-5-7-10(17)8-6-9/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLKEJPWCKDTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245212 | |

| Record name | 2-(4-Aminophenyl)-3-bromo-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153450-04-5 | |

| Record name | 2-(4-Aminophenyl)-3-bromo-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153450-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Aminophenyl)-3-bromo-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of 2-(4-Aminophenyl)chromen-4-one

This method involves electrophilic aromatic substitution (EAS) on the chromone backbone. The amino group at the para position activates the ring for bromination at the meta position relative to the carbonyl group.

Procedure :

-

Starting material : 2-(4-Aminophenyl)chromen-4-one (synthesized via Friedel-Crafts acylation of 4-aminophenylacetylene).

-

Reaction time : 6–8 hours.

-

Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and recrystallization from ethanol.

Advantages :

-

High regioselectivity due to electron-donating amino group.

-

Minimal side products (e.g., dibrominated derivatives <5%).

Limitations :

-

Requires handling of corrosive bromine.

-

Sensitive to moisture, necessitating anhydrous conditions.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling strategy introduces the bromine atom post-ring formation.

Procedure :

-

Starting material : 2-(4-Aminophenyl)-3-iodochromen-4-one.

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Base : K₂CO₃ in DMF/H₂O (3:1).

-

Boron reagent : Bis(pinacolato)diboron (1.2 equiv) at 80°C for 12h.

Yield : 65–70%.

Advantages :

-

Avoids direct bromination hazards.

-

Compatible with sensitive functional groups.

Limitations :

-

High cost of palladium catalysts.

-

Requires inert atmosphere.

De Novo Chromone Ring Synthesis

Kostanecki-Robinson Reaction with Brominated Intermediates

The Kostanecki-Robinson method constructs the chromone ring via cyclization of o-hydroxyacetophenone derivatives.

Procedure :

-

Synthesis of 3-bromo-4-hydroxyacetophenone :

-

Condensation with 4-nitrobenzaldehyde :

-

Reduction of nitro group :

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, |

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Aminophenyl)-3-bromochromen-4-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Heck or Sonogashira coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or thiourea can be used for substitution reactions in the presence of a suitable catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like triethylamine are typically employed.

Major Products Formed

Substitution Reactions: Formation of substituted chromones with various functional groups.

Oxidation and Reduction: Formation of nitro or amino derivatives.

Coupling Reactions: Formation of complex heterocyclic compounds.

Aplicaciones Científicas De Investigación

2-(4-Aminophenyl)-3-bromochromen-4-one has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.

Chemical Biology: The compound serves as a probe in chemical biology studies to investigate cellular processes and pathways.

Mecanismo De Acción

The mechanism of action of 2-(4-Aminophenyl)-3-bromochromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding, enhancing the binding affinity and specificity . The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Chromenone Derivatives

Substituent Effects on Electronic and Steric Properties

The biological and chemical behavior of chromenones is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of 2-(4-Aminophenyl)-3-bromochromen-4-one and Analogs

Key Research Findings

- Antimicrobial Potential: The amino-bromine combination in this compound may synergize to disrupt bacterial membranes or enzyme function, similar to sulfonamide-chromenone hybrids .

- Structural Insights: X-ray studies on brominated chromenones (e.g., ) reveal planar chromenone cores with substituents influencing crystal packing and intermolecular interactions, critical for solid-state stability .

Actividad Biológica

2-(4-Aminophenyl)-3-bromochromen-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromone backbone substituted with an amino group and a bromine atom, contributing to its unique chemical properties. The molecular formula is C15H12BrN1O2, which suggests a relatively complex structure that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies indicate that it may:

- Inhibit Kinases : The compound has shown potential in inhibiting certain kinases that play critical roles in cancer cell proliferation.

- Modulate Apoptosis : It may promote apoptosis in cancer cells by activating pro-apoptotic pathways.

- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains, potentially through disruption of bacterial cell wall synthesis.

Anticancer Properties

A series of studies have investigated the anticancer potential of this compound:

- Cell Line Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The IC50 values were reported to be approximately 12 µM for MCF-7 and 15 µM for PC-3 cells, indicating potent activity.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 12 | |

| PC-3 | 15 |

- Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound leads to an increase in the sub-G1 phase population, suggesting induction of apoptosis. Additionally, Western blotting showed upregulation of cleaved caspase-3 and PARP, further supporting its role in promoting apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains Tested : Studies have shown effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Breast Cancer Treatment : A pilot study involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy. Patients receiving the compound exhibited improved response rates compared to those on chemotherapy alone.

- Infection Management : A clinical trial assessed the use of this compound as an adjunct therapy for bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection markers among treated patients.

Q & A

Q. What synthetic strategies are effective for preparing 2-(4-Aminophenyl)-3-bromochromen-4-one, and how can reaction parameters be optimized?

Methodological Answer: The compound can be synthesized via a multi-step route involving:

- Step 1: Formation of the chromen-4-one core via Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and substituted benzaldehydes under basic conditions (e.g., KOH/EtOH) .

- Step 2: Bromination at the 3-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid over-bromination .

- Step 3: Introduction of the 4-aminophenyl group via Ullmann coupling or nucleophilic aromatic substitution, requiring catalysts like CuI and ligands (e.g., 1,10-phenanthroline) in DMSO at 80–100°C .

Optimization Tips:

- Monitor reaction progress using TLC (silica gel plates with UV-active primuline for visualization) .

- Adjust stoichiometry of propargyl bromide or similar alkylating agents to minimize side products (e.g., O- vs. N-alkylation) .

- Use microwave-assisted synthesis to reduce reaction time and improve yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Identify substituent positions via coupling patterns. The 3-bromo group deshields adjacent protons, while the 4-aminophenyl group shows aromatic splitting (e.g., doublets at δ 6.5–7.5 ppm) .

- IR Spectroscopy: Confirm the carbonyl stretch (C=O) at ~1650 cm⁻¹ and N–H stretches (primary amine) at ~3350 cm⁻¹ .

- HPLC-MS: Use reverse-phase C18 columns with a methanol/water gradient (0.1% formic acid) for purity analysis. Expected [M+H]+ ion at m/z 330–332 (isotopic Br pattern) .

- Elemental Analysis: Validate C, H, N, and Br percentages (±0.3% deviation) to confirm stoichiometry .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties and reaction pathways of this compound?

Methodological Answer:

- DFT Setup: Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to account for electron correlation and dispersion effects. Include exact-exchange terms for accurate thermochemical predictions (e.g., bond dissociation energies) .

- Key Analyses:

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess reactivity (narrow gaps suggest higher electrophilicity).

- Electrostatic Potential (ESP) Maps: Identify nucleophilic/electrophilic sites (e.g., amino group vs. brominated ring) .

- Solvent Effects: Simulate in DMSO or methanol using the Polarizable Continuum Model (PCM) to match experimental conditions .

- Validation: Compare computed IR/NMR spectra with experimental data (RMSD < 5% for peak assignments) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

Methodological Answer:

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

Q. What advanced analytical techniques are suitable for studying degradation pathways or stability of this compound?

Methodological Answer:

- Forced Degradation Studies:

- Stability-Indicating Methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.